methyl 3-formyl-1-methyl-1H-indole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

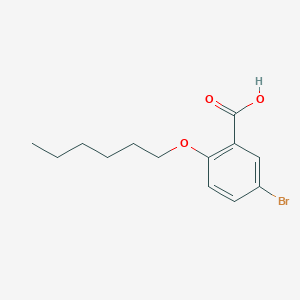

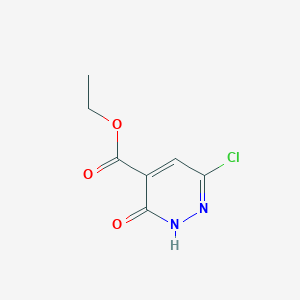

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is an important intermediate in the synthesis of various biologically active compounds and indole alkaloids .

Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” consists of a planar indole ring system with a formyl group at the 3-position and a methyl ester group at the 4-position . The molecular weight of the compound is 217.22 g/mol .Physical And Chemical Properties Analysis

“Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate” is a solid compound . It has a molecular weight of 217.22 g/mol and a monoisotopic mass of 217.07389321 g/mol . The compound has a topological polar surface area of 48.3 Ų and a complexity of 292 .Aplicaciones Científicas De Investigación

Biologically Active Compounds

- Scientific Field : Biochemistry and Pharmacology

- Application Summary : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Results or Outcomes : The results of these applications have shown that indole derivatives can have various biologically vital properties, and their use has attracted increasing attention in recent years .

Gut-Bacteria-Derived Indole Derivatives

- Scientific Field : Gastrointestinal and Hepatic Pharmacology

- Application Summary : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

- Methods of Application : The methods of application involve the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

- Results or Outcomes : The results show that indole and its derivatives have good therapeutic prospects for intestinal and liver diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-formyl-1-methylindole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-6-8(7-14)11-9(12(15)16-2)4-3-5-10(11)13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICKYZOVKLTAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496233 |

Source

|

| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |

CAS RN |

65923-20-8 |

Source

|

| Record name | Methyl 3-formyl-1-methyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)